2-Cyano-N,N-diethyl-2-fluoroacetamide

Catalog No.
S12996890
CAS No.
698351-77-8
M.F
C7H11FN2O
M. Wt
158.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-N,N-diethyl-2-fluoroacetamide

CAS Number

698351-77-8

Product Name

2-Cyano-N,N-diethyl-2-fluoroacetamide

IUPAC Name

2-cyano-N,N-diethyl-2-fluoroacetamide

Molecular Formula

C7H11FN2O

Molecular Weight

158.17 g/mol

InChI

InChI=1S/C7H11FN2O/c1-3-10(4-2)7(11)6(8)5-9/h6H,3-4H2,1-2H3

InChI Key

OKYJQKQWXQUUFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C#N)F

2-Cyano-N,N-diethyl-2-fluoroacetamide is a chemical compound characterized by its unique structure, which includes a cyano group and a fluorinated acetamide moiety. Its molecular formula is C7H12N2OC_7H_{12}N_2O, and it has a molecular weight of approximately 140.18 g/mol. The compound features a diethylamine group, contributing to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and stability compared to non-fluorinated analogs, making it an interesting subject for chemical research and development .

The reactivity of 2-Cyano-N,N-diethyl-2-fluoroacetamide can be attributed to the electrophilic nature of the carbonyl group adjacent to the cyano and fluorine substituents. It can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to various derivatives. Additionally, the compound can participate in substitution reactions typical of amides, especially under acidic or basic conditions. The fluorine atom may also facilitate reactions with nucleophiles due to its electronegativity, potentially leading to unique reaction pathways not observed in similar compounds lacking fluorine .

Research indicates that 2-Cyano-N,N-diethyl-2-fluoroacetamide exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent, showing efficacy in inhibiting the growth of certain cancer cell lines. Additionally, its structure suggests possible interactions with biological targets due to the presence of the cyano group, which can act as a bioisostere for carboxylic acids or other functional groups in drug design. The compound's toxicity profile indicates that it may pose risks at high concentrations, necessitating careful handling in laboratory settings .

The synthesis of 2-Cyano-N,N-diethyl-2-fluoroacetamide typically involves several steps:

  • Formation of the Fluoroacetamide: A starting material such as diethylamine is reacted with a suitable fluorinated acyl chloride or anhydride to form the corresponding fluoroacetamide.
  • Introduction of the Cyano Group: The fluoroacetamide can then be treated with sodium cyanide or another cyanide source under controlled conditions to introduce the cyano group at the appropriate position.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further studies.

These methods leverage established organic synthesis techniques and allow for modifications to optimize yield and purity .

2-Cyano-N,N-diethyl-2-fluoroacetamide finds applications in several areas:

  • Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development.
  • Agrochemicals: The compound may be used in developing herbicides or pesticides due to its biological activity.
  • Chemical Research: It serves as an intermediate in synthesizing other complex molecules in organic chemistry.

The versatility of 2-Cyano-N,N-diethyl-2-fluoroacetamide highlights its importance in both industrial and academic research settings .

Studies on the interactions of 2-Cyano-N,N-diethyl-2-fluoroacetamide with various biological targets have revealed insights into its mechanism of action. Interaction studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Testing its effects on cell cultures to determine cytotoxicity and therapeutic potential.
  • Mechanistic Studies: Investigating how structural features influence its biological activity.

These studies are crucial for understanding how this compound can be optimized for therapeutic use and identifying potential side effects .

Several compounds share structural similarities with 2-Cyano-N,N-diethyl-2-fluoroacetamide, including:

  • N,N-Diethyl-2-cyanoacetamide: Lacks fluorine but retains similar biological activity.
  • N,N-Diethyl-2-bromoacetamide: Substituted with bromine instead of fluorine; exhibits different reactivity patterns.
  • N,N-Diethyl-2-chloroacetamide: Contains chlorine; often used as a comparison for halogen effects on reactivity.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
2-Cyano-N,N-diethyl-2-fluoroacetamideContains fluorine; high reactivityPotentially enhanced stability and selectivity
N,N-Diethyl-2-cyanoacetamideNo fluorine; similar amine structureLess reactive than fluorinated analog
N,N-Diethyl-2-bromoacetamideBromine substituentDifferent electrophilicity compared to fluorine
N,N-Diethyl-2-chloroacetamideChlorine substituentVarying reactivity due to halogen differences

This comparison illustrates how 2-Cyano-N,N-diethyl-2-fluoroacetamide stands out due to its unique combination of functional groups, particularly the presence of fluorine, which significantly influences its chemical behavior and biological activity .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

158.08554114 g/mol

Monoisotopic Mass

158.08554114 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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